

An In-depth Technical Guide to Apovincaminic Acid-d4

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Compound of Interest

Compound Name: Apovincaminic Acid-d4

Cat. No.: B588874

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Executive Summary

Apovincaminic Acid-d4 is the deuterium-labeled form of Apovincaminic Acid, the primary and pharmacologically active metabolite of Vinpocetine.[1][2] Vinpocetine is a synthetic derivative of the Vinca minor alkaloid vincamine, utilized in the treatment of cerebrovascular disorders and cognitive impairment.[3] Due to its isotopic labeling, **Apovincaminic Acid-d4** serves as an ideal internal standard for quantitative bioanalytical studies involving the quantification of Apovincaminic Acid in biological matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, detailed analytical methodologies, and insights into its pharmacological parent compound's mechanisms of action.

Chemical and Physical Properties

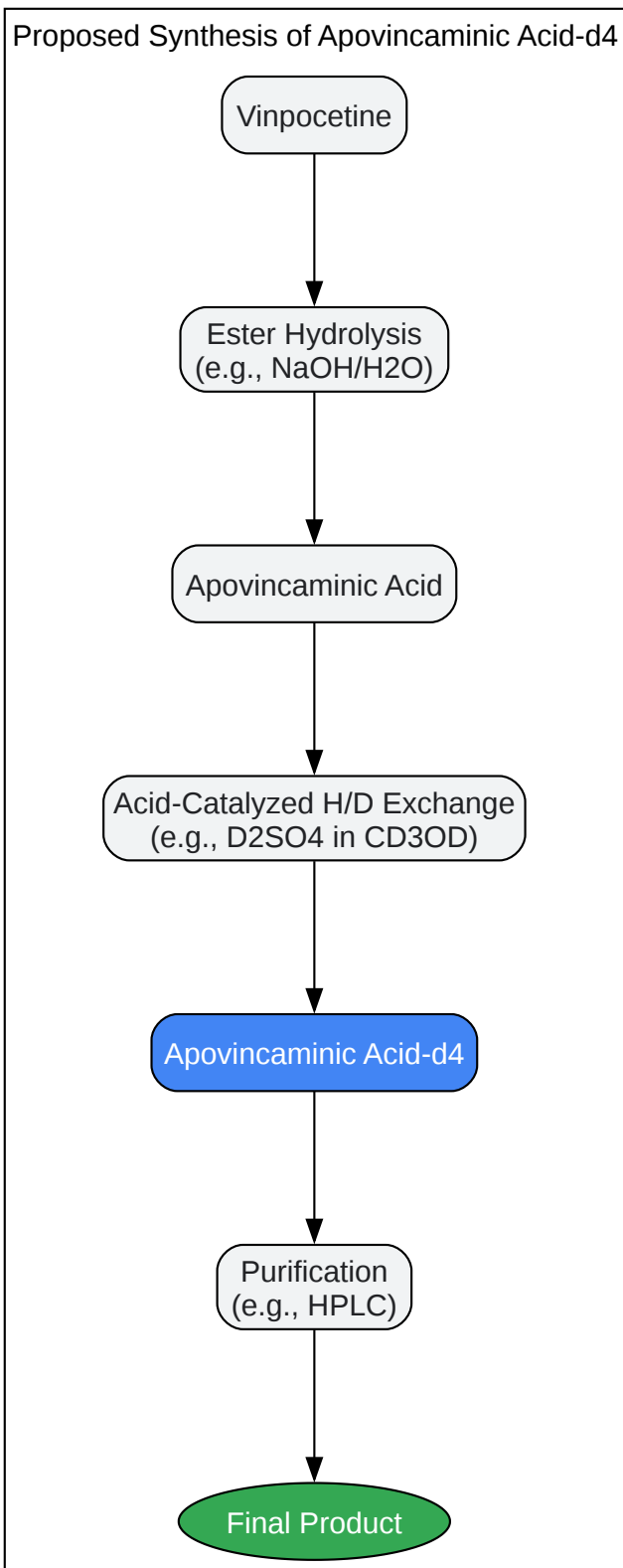
Apovincaminic Acid-d4 is a stable, isotopically labeled compound essential for pharmacokinetic and metabolic research of Vinpocetine. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Name	(13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][4][5]naphthyridine-12-carboxylic Acid-d4	[1][2]
Synonyms	Apovincamin-22-oic Acid-d4, (3α,16α)-Eburnamenine-14-carboxylic Acid-d4, (+)-Apovincaminic Acid-d4	[1][2]
CAS Number	1329624-60-3	[1][2]
Molecular Formula	C ₂₀ H ₁₈ D ₄ N ₂ O ₂	[1][6]
Molecular Weight	326.43 g/mol	[1][2][6]
Physical Description	Powder	[1]
Purity	Typically ≥98%	[1]
Storage Conditions	2-8°C, protected from air and light	[1]
Solubility	Chloroform, Dichloromethane, DMSO	[1]

Synthesis

A definitive, published synthesis protocol for **Apovincaminic Acid-d4** is not readily available. However, based on general methods for the deuteration of indole alkaloids, a plausible synthetic route can be proposed. The synthesis would likely start from Vinpocetine or Apovincaminic Acid and involve an acid-catalyzed hydrogen-deuterium exchange.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **Apovincaminic Acid-d4**.

Experimental Protocol (Hypothetical):

- **Hydrolysis of Vinpocetine:** Vinpocetine is hydrolyzed to Apovincaminic Acid. This can be achieved by heating Vinpocetine in an aqueous solution of a strong base like sodium hydroxide, followed by neutralization with an acid to precipitate Apovincaminic Acid.
- **Deuterium Exchange:** The resulting Apovincaminic Acid is subjected to an acid-catalyzed hydrogen-deuterium exchange. A common method involves dissolving the compound in a deuterated solvent like methanol-d₄ (CD₃OD) and adding a deuterated acid such as sulfuric acid-d₂ (D₂SO₄).^{[5][7]} The reaction mixture is heated to facilitate the exchange of protons on the aromatic ring with deuterium atoms from the solvent and acid.^{[5][7]}
- **Monitoring the Reaction:** The progress of the deuteration can be monitored by techniques such as ¹H NMR spectroscopy to observe the disappearance of proton signals at the targeted positions, or by mass spectrometry to track the increase in molecular weight.
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed using high-performance liquid chromatography (HPLC) to isolate **Apovincaminic Acid-d₄** with high purity.
- **Characterization:** The final product is characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR to confirm the positions of deuteration.

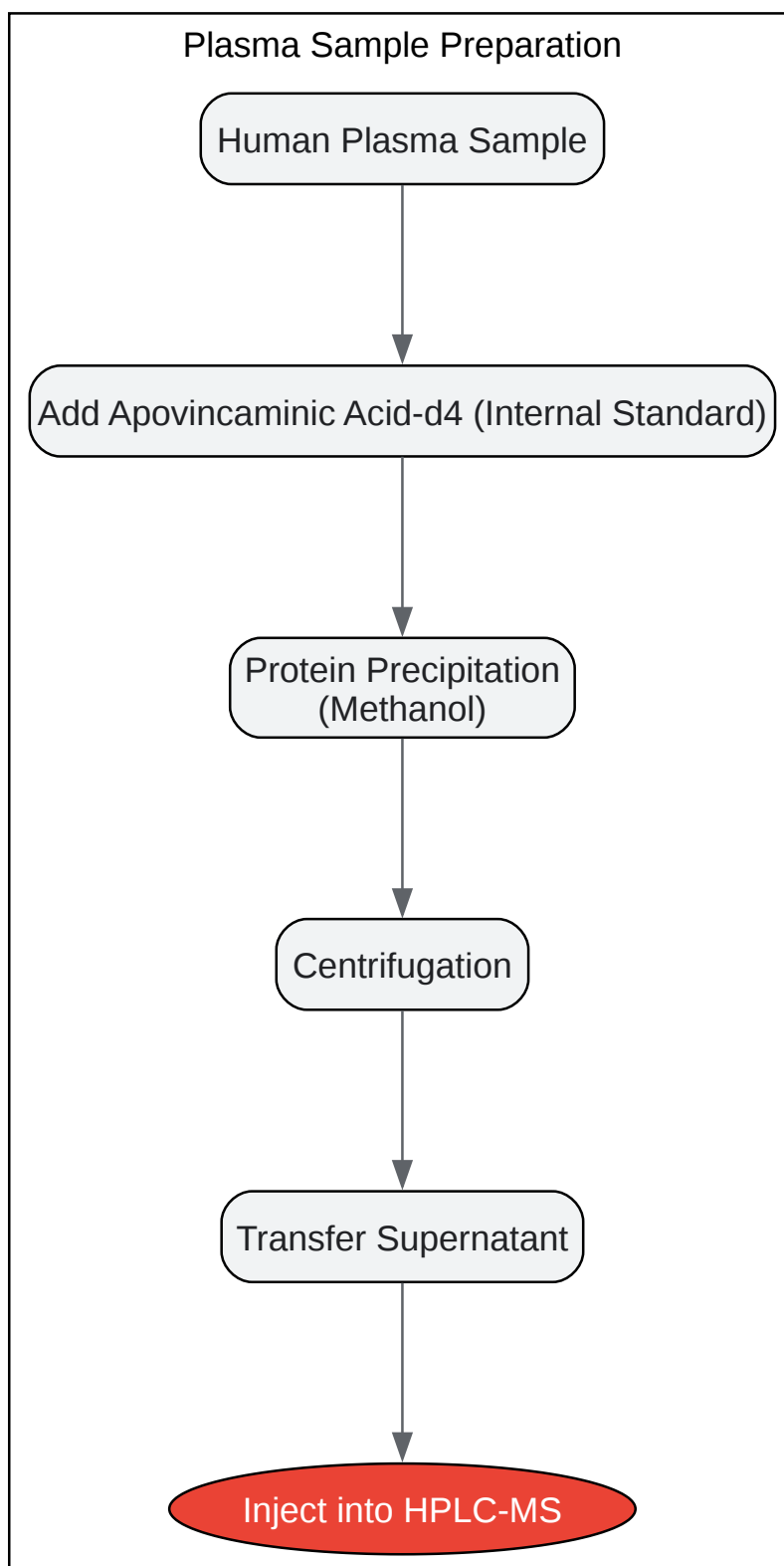
Analytical Methodologies

Apovincaminic Acid-d₄ is primarily used as an internal standard for the quantification of Apovincaminic Acid in biological samples by liquid chromatography-mass spectrometry (LC-MS).

Quantification of Apovincaminic Acid in Human Plasma by HPLC-MS

A fast and sensitive HPLC-MS method has been developed and validated for this purpose.

Sample Preparation Workflow:



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Caption: Workflow for plasma sample preparation.

Experimental Protocol:

- Sample Preparation:
 - To a volume of human plasma, add a known concentration of **Apovincaminic Acid-d4** solution as the internal standard.
 - Perform protein precipitation by adding methanol.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the clear supernatant to an autosampler vial for analysis.[\[8\]](#)
- HPLC Conditions:
 - Column: Zorbax SB-C18 or equivalent C18 reversed-phase column.[\[8\]](#)
 - Mobile Phase: An isocratic mixture of water with 0.2% formic acid and acetonitrile (e.g., 80:20 v/v).[\[8\]](#)
 - Flow Rate: 0.75 mL/min.[\[8\]](#)
 - Column Temperature: 45°C.[\[8\]](#)
 - Injection Volume: 10 µL.[\[8\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
 - Monitored m/z for Apovincaminic Acid: 323.[\[8\]](#)
 - Monitored m/z for **Apovincaminic Acid-d4**: 327.

Performance Characteristics:

Parameter	Typical Value	Reference
Linearity Range	4 - 240 ng/mL	[8]
Limit of Quantification (LOQ)	4 ng/mL	[8]
Within-run Precision (RSD)	< 5.2%	[8]
Between-run Precision (RSD)	< 10%	[8]
Accuracy	Within $\pm 15\%$ of nominal	[8]

Pharmacological Context and Biological Activity

As **Apovincaminic Acid-d4** is a research tool, its biological activity is understood in the context of its non-labeled counterpart, Apovincaminic Acid, and the parent drug, Vinpocetine. Apovincaminic acid itself is an active metabolite and contributes to the overall pharmacological effects of Vinpocetine.[3]

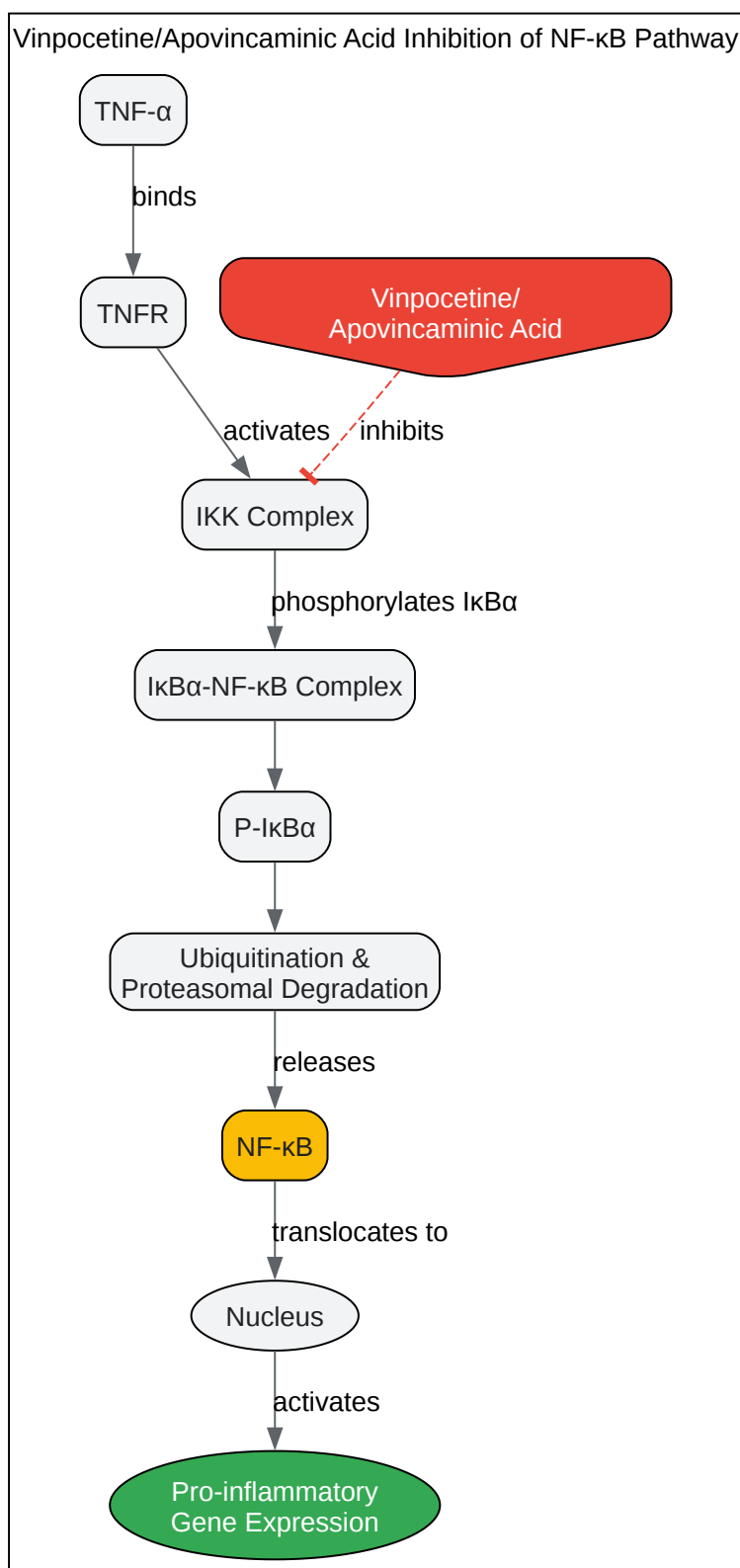
Neuroprotection

Both Vinpocetine and Apovincaminic Acid exhibit neuroprotective properties.[3] Studies have shown that they can attenuate behavioral deficits and reduce lesion size in models of NMDA-induced neurotoxicity.[3]

Anti-inflammatory Effects via NF- κ B Signaling

A key mechanism of action for Vinpocetine, and likely its active metabolite, is the inhibition of the NF- κ B (nuclear factor kappa B) signaling pathway. This pathway is a central regulator of inflammation. Vinpocetine has been shown to inhibit the activation of IKK (I κ B kinase), which is a critical upstream kinase in the NF- κ B cascade. This inhibition prevents the degradation of I κ B α , thereby sequestering NF- κ B in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.

Inhibition of NF- κ B Signaling Pathway:



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Caption: Vinpocetine/Apovincaminic Acid inhibits the NF- κ B pathway.

Pharmacokinetics

The pharmacokinetics of Apovincaminic Acid are typically studied following the administration of its parent drug, Vinpocetine. **Apovincaminic Acid-d4** is crucial for these studies as an internal standard.

Pharmacokinetic Parameters of Apovincaminic Acid in Humans (following Vinpocetine administration):

Parameter	Value	Condition	Reference
Elimination Half-life (t _{1/2})	~3.66 ± 1.56 hours	Healthy volunteers, IV Vinpocetine	[5]
Elimination Half-life (t _{1/2})	Altered in renal insufficiency	Patients with impaired renal function	[5]
Pharmacokinetics	Linear	At therapeutic doses	[4]
Accumulation	No accumulation with chronic dosing	Healthy volunteers	[4]

Conclusion

Apovincaminic Acid-d4 is an indispensable tool for the accurate quantification of Apovincaminic Acid in preclinical and clinical research. Its use as an internal standard in LC-MS-based bioanalytical methods allows for robust and reliable determination of the pharmacokinetic profile of Vinpocetine's primary active metabolite. Understanding the properties and analytical methodologies associated with **Apovincaminic Acid-d4** is critical for researchers in pharmacology, drug metabolism, and clinical development who are investigating the therapeutic potential of Vinpocetine and its derivatives.

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